Papaverine nitrite
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
132-40-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Synonyms |
Papaverine nitrite |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Characterization of Papaverine Nitrite
Strategies for the Synthesis of Papaverine (B1678415) Nitrite (B80452)
The synthesis of Papaverine nitrite, as a salt, would typically involve the reaction of papaverine (a weak base) with a source of nitrite ions in a suitable solvent system. Papaverine itself is a benzylisoquinoline alkaloid that can be synthesized through various routes unodc.orgorgchemres.orggla.ac.uk. Historically, papaverine was isolated from Papaver somniferum unodc.orgnih.gov. Synthetic methods for papaverine have been developed since the early 20th century due to demand exceeding natural supply unodc.org.
Common synthetic strategies for papaverine involve the formation of the isoquinoline (B145761) ring system and the introduction of the dimethoxybenzyl group. One classic approach is the Pictet-Gams synthesis or variations thereof, starting from phenylethylamines and acyl halides or anhydrides unodc.orggla.ac.uk. Another method involves the condensation of homoveratrylamine with homoveratraldehyde to form a Schiff's base, followed by cyclization and dehydrogenation gla.ac.uk. More recent "green" synthesis approaches have also been explored, such as synthesis in water solvent orgchemres.org.
Once papaverine (the free base) is obtained, the formation of the nitrite salt would involve a simple acid-base reaction. This could be achieved by reacting papaverine with nitrous acid (HNO₂) or a suitable nitrite salt in the presence of an acid. Nitrous acid is typically generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid (e.g., hydrochloric acid or sulfuric acid) in an aqueous or mixed solvent system. The reaction conditions, including solvent, temperature, concentration, and stoichiometry, would need to be carefully controlled to favor the formation and crystallization of the this compound salt while minimizing potential side reactions involving the nitrite ion or nitrous acid, such as nitrosation of the papaverine molecule.
A hypothetical reaction could involve dissolving papaverine in a solvent and adding a solution containing nitrite ions under slightly acidic conditions to facilitate protonation of the basic nitrogen on papaverine and subsequent salt formation with the nitrite anion.
Spectroscopic and Chromatographic Techniques for Purity Assessment and Structural Elucidation of this compound
Characterization of this compound would employ a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy could be used to identify functional groups present in this compound. Characteristic absorption bands for the isoquinoline ring system, methoxy (B1213986) groups, and the aromatic rings of the papaverine moiety would be observed researchgate.net. Additionally, the presence of the nitrite anion (NO₂⁻) would be indicated by specific vibrational modes, typically in the range of 1200-1400 cm⁻¹ and around 800-850 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of the papaverine cation. The chemical shifts and coupling patterns of the protons and carbons would confirm the integrity of the papaverine structure. While the nitrite anion itself is NMR-inactive in this context, changes in the chemical shifts of protons on the papaverine molecule, particularly those near the basic nitrogen, could provide evidence of protonation and salt formation.
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is crucial for determining the molecular weight of the papaverine cation and identifying impurities. Techniques like electrospray ionization (ESI) are suitable for ionizing the protonated papaverine molecule. The mass spectrum would show a prominent peak corresponding to the protonated papaverine ion ([M+H]⁺). The presence of the nitrite anion is not directly detected by standard MS methods for the cation, but the formation of the salt is inferred from the synthesis and other characterization data.
Raman Spectroscopy: Raman spectroscopy can complement IR spectroscopy by providing information about molecular vibrations. It has been used for the characterization of papaverine researchgate.net. Specific Raman shifts associated with the papaverine cation and potentially the nitrite anion could be identified. Surface-enhanced Raman spectroscopy (SERS) has shown utility in detecting papaverine at low concentrations researchgate.net.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and quantifying the papaverine content. ukim.edu.mkresearchgate.netnih.govmdpi.com A suitable reversed-phase column and a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer to control pH) would be employed to separate the papaverine cation from impurities. UV detection at a wavelength where papaverine absorbs (e.g., around 254 nm) is commonly used researchgate.net. Analysis of the nitrite anion might require separate methods, such as ion chromatography or specialized HPLC methods involving derivatization for detection ukim.edu.mkresearchgate.netnih.govmdpi.comnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): While papaverine is relatively non-volatile, derivatization could allow for GC-MS analysis, which is highly sensitive for impurity profiling. GC-MS is also a common method for the analysis of nitrite and nitrate (B79036), often after derivatization mdpi.com.
Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method for monitoring the progress of synthesis and checking the purity of the product. Visualization can be done using UV light or staining reagents.
Purity assessment would involve determining the percentage of this compound relative to total components, including residual starting materials, byproducts, and other impurities, using validated chromatographic methods.
Exploration of Polymorphism and Solid-State Characteristics in this compound Formulations
Polymorphism, the ability of a solid substance to exist in more than one crystalline form, is a critical characteristic for pharmaceutical solids google.com. Different polymorphs of a drug can exhibit different physical properties, including melting point, solubility, dissolution rate, and stability, which can impact manufacturing processes and bioavailability google.com.
Characterization of the solid-state characteristics of this compound would involve techniques such as:
X-ray Powder Diffraction (XRPD): XRPD is the primary technique for identifying the crystalline form of a solid. Each polymorph produces a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC can be used to measure thermal properties such as melting point, glass transition temperature, and solid-state transitions between polymorphs.
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, which can indicate dehydration, desolvation, or decomposition.
Hot Stage Microscopy: This technique allows visual observation of changes in crystal morphology upon heating.
The exploration of polymorphism for this compound would involve attempting crystallization under different conditions (solvents, temperatures, cooling rates) and characterizing the resulting solid forms using the techniques mentioned above. Understanding the polymorphic landscape is essential for ensuring consistent product quality and performance in any potential formulation. The stability of different solid forms, particularly in the presence of moisture and light, would also be a critical aspect of solid-state characterization, especially considering the known light and moisture sensitivity of papaverine nih.gov and the potential for nitrite decomposition.
Derivatization Studies and Analog Synthesis for Structure-Activity Relationship (SAR) Investigations of the Papaverine Moiety
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For the papaverine moiety, SAR investigations are relevant to its known pharmacological actions, such as smooth muscle relaxation and phosphodiesterase inhibition drugbank.comnih.gov.
Derivatization studies involve chemically modifying the papaverine structure to create new analogs. These modifications can include alterations to the methoxy groups, the benzyl (B1604629) group, the isoquinoline ring system, or the introduction of new substituents. The synthesized analogs are then tested for their biological activity, and the results are correlated with the structural changes to identify key features responsible for the observed activity.
Examples of derivatization approaches relevant to the papaverine scaffold, though not specifically focused on the nitrite salt, include late-stage C-H functionalization to introduce new groups onto the existing structure mdpi.com. Radical-induced exchange reactions have also been reported, leading to the synthesis of novel fragments based on the isoquinoline scaffold mdpi.com.
SAR studies on the papaverine moiety have explored the importance of the dimethoxy substituents on both the isoquinoline and benzyl rings, the nature of the linker between the two rings, and the presence of the basic nitrogen atom. These studies help to elucidate the structural requirements for interaction with biological targets, such as phosphodiesterase enzymes drugbank.comnih.gov.
While SAR studies are typically conducted on the neutral organic molecule or a stable salt form, the principles are directly applicable to understanding the papaverine cation within this compound. The formation of the nitrite salt involves protonation of the nitrogen atom, which is a key feature influencing the molecule's interaction with biological systems. SAR studies would investigate how modifications to the papaverine structure impact its binding affinity, efficacy, and selectivity, providing insights into the molecular basis of its activity.
Data from SAR studies are often presented in tables correlating specific structural modifications with quantitative measures of biological activity (e.g., IC₅₀ values for enzyme inhibition, EC₅₀ values for smooth muscle relaxation).
Illustrative Data Table (Hypothetical Example based on general SAR principles for papaverine-like structures):
| Compound Structure (Modification) | Biological Activity (e.g., PDE Inhibition IC₅₀) |
| Papaverine (Parent) | X µM |
| Desmethyl Analog 1 | Y µM |
| Ring-Substituted Analog 2 | Z µM |
| Analog with Modified Linker | W µM |
Note: The values in this table are purely illustrative and not based on specific data for this compound or its direct analogs.
Sophisticated Analytical Techniques for the Quantification and Metabolic Profiling of Papaverine Nitrite in Research Matrices
High-Performance Liquid Chromatography (HPLC) Methodologies for Papaverine (B1678415) and its Nitrite (B80452) Salt Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of papaverine and its related compounds, including potentially its nitrite salt. HPLC methods offer advantages in terms of sensitivity, selectivity, and the ability to analyze complex mixtures.
HPLC coupled with ultraviolet (UV) detection at 254 nm has been employed for the analysis of papaverine in solutions. nih.gov This approach allows for the determination of papaverine based on its characteristic UV absorbance. For the specific quantification of papaverine nitrite, method development would typically involve optimizing chromatographic conditions (e.g., mobile phase composition, stationary phase, flow rate) to achieve adequate separation of this compound from papaverine and other potential components in the sample matrix.
Research has also demonstrated HPLC methods for the determination of papaverine in pharmaceutical formulations, utilizing chromatographic and spectrophotometric techniques. sigmaaldrich.com Furthermore, HPLC has been applied to study the photooxidation products of papaverine, indicating its utility in analyzing degradation pathways and related substances. researchgate.net
While direct information on HPLC methods specifically validated for this compound is limited in the provided context, the established HPLC methodologies for papaverine and the general principles of HPLC for analyzing related salts and degradation products suggest that this technique is highly applicable for the quantification of this compound in research matrices. The choice of detection method (e.g., UV, mass spectrometry) would depend on the sensitivity requirements and the nature of the matrix.
Advanced Spectrophotometric and Potentiometric Approaches for this compound Analysis
Spectrophotometric and potentiometric methods offer alternative or complementary approaches for the analysis of this compound.
Spectrophotometric methods often rely on the formation of colored complexes or derivatives that can be measured by their absorbance at specific wavelengths. For papaverine hydrochloride, spectrophotometric methods based on the formation of colored ion-associates with reagents like chromotrope 2B and chromotrope 2R have been developed, allowing for determination in pharmaceutical formulations with detection at wavelengths around 540 nm and 528 nm, respectively. researchgate.net A quantitative spectrophotometric method for papaverine in medicinal preparations based on the formation of a colored ionic associate has also been reported. researchgate.net While these methods focus on papaverine hydrochloride, similar principles could potentially be explored for developing spectrophotometric methods for this compound, provided a suitable chromogenic reaction involving the nitrite moiety or the papaverine-nitrite interaction can be identified.
Potentiometric methods involve measuring the potential difference in an electrochemical cell to determine the concentration of an analyte. Potentiometric titration has been used for the assay of papaverine hydrochloride, for instance, using perchloric acid as a titrant with potentiometric endpoint detection. nihs.go.jp, nihs.go.jp Ion-selective electrodes (ISEs) have also been explored for the potentiometric determination of papaverine, including in pharmaceutical preparations. researchgate.net, uchile.cl These methods often rely on the formation of ion associates or the inherent electrochemical properties of the analyte. Developing a potentiometric method specifically for this compound would likely involve designing an ion-selective electrode responsive to the papaverine cation or the nitrite anion in the context of the salt, or utilizing a titration method that selectively reacts with this compound.
Techniques for the Determination of Nitrite and Nitrate (B79036) Metabolites in Biological Fluids Relevant to Papaverine Studies (e.g., Griess Reaction, Ion Chromatography)
Given that this compound contains a nitrite group, and nitrite and nitrate are stable metabolites of nitric oxide (NO), techniques for determining nitrite and nitrate in biological fluids are highly relevant for metabolic profiling in studies involving this compound. nih.gov, mdpi.com
The Griess reaction is a widely used colorimetric method for the determination of nitrite. nih.gov, mdpi.com, nih.gov, noaa.gov This method is based on the diazotization of a sulfanilamide-like reagent by nitrite in acidic solution, followed by coupling with an aromatic amine (such as N-(1-naphthyl)-ethylenediamine) to form a highly colored azo compound, typically measured spectrophotometrically at around 540 nm. mdpi.com, nih.gov, noaa.gov The Griess reaction can be adapted for the analysis of nitrite in biological samples like serum, urine, and cerebrospinal fluid, often requiring a deproteinization step to remove interfering substances. nih.gov, mdpi.com For the determination of nitrate, a reduction step (chemical or enzymatic) to convert nitrate to nitrite is performed prior to the Griess reaction. nih.gov, mdpi.com, nih.gov While simple and inexpensive, the Griess reaction can be prone to interferences from various components in biological matrices. mdpi.com, cdc.gov
Ion Chromatography (IC) is another powerful technique for the simultaneous determination of nitrite and nitrate in biological fluids. nih.gov, who.int, mdpi.com, nih.gov IC separates ions based on their charge using an ion-exchange column, typically followed by conductivity detection. nih.gov, chesci.com Sample preparation for IC often involves deproteinization and removal of interfering ions like chloride. nih.gov, mdpi.com IC methods have been developed and validated for the determination of nitrite and nitrate in various biological matrices, including serum, cerebrospinal fluid, and ascetic fluid. who.int, jptcp.com IC offers good reproducibility, sensitivity, and selectivity for nitrite and nitrate analysis. mdpi.com
Other techniques for nitrite and nitrate determination in biological fluids include gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis. GC-MS methods have been shown to provide superior quantification of nitrate and nitrite in human plasma and urine samples compared to Griess assays. cdc.gov Capillary ion electrophoresis has also been successfully employed for the determination of nitrite and nitrate in foods and juices. cdc.gov
The choice between the Griess reaction and chromatographic methods like HPLC or IC for nitrite and nitrate determination depends on factors such as the required sensitivity, the complexity of the biological matrix, the need for simultaneous analysis of nitrite and nitrate, and available instrumentation.
Here is a summary of techniques for nitrite and nitrate determination:
| Technique | Principle | Detection Methods | Advantages | Considerations |
| Griess Reaction | Colorimetric reaction with nitrite | Spectrophotometry (typically ~540 nm) | Simple, inexpensive, widely available | Prone to interferences, requires nitrate reduction for total NOx |
| Ion Chromatography | Ion-exchange separation | Conductivity detection, Spectrophotometry, Electrochemistry | Simultaneous determination of nitrite and nitrate, good sensitivity and selectivity | Requires sample preparation (deproteinization, chloride removal) |
| HPLC | Various separation mechanisms (e.g., ion-pair) | UV-VIS absorbance, Electrochemistry, Chemiluminescence, Fluorescence | Versatile, can be coupled with various detectors | Method development may be needed for specific matrices |
| GC-MS | Gas chromatography coupled with mass spectrometry | Mass Spectrometry | High sensitivity and selectivity | Requires derivatization |
| Capillary Electrophoresis | Separation based on electrophoretic mobility | Various detectors | High efficiency, small sample volume | May require specific sample preparation |
Voltammetric Studies Applied to this compound Oxidation and Reduction
Voltammetry is an electrochemical technique that measures the current response of an analyte as the potential is varied. This technique can provide information about the redox behavior of a compound, including its oxidation and reduction processes. Voltammetric studies have been applied to investigate the electrochemical properties of papaverine.
Papaverine, as an isoquinoline (B145761) derivative, can undergo oxidation at electrode surfaces. Voltammetric studies have shown that papaverine is oxidized at a graphite (B72142) electrode, yielding voltammetric waves at approximately 1.1 V in a 0.1 M sulfuric acid solution. researchgate.net, researchgate.net The electrochemical behavior of papaverine has been investigated using techniques such as cyclic voltammetry. tandfonline.com Studies have also explored the use of modified electrodes to enhance the voltammetric response of papaverine, achieving lower detection limits. researchgate.net, researchgate.net For instance, a dynamic working range between 1.0×10⁻⁷ and 2.0×10⁻⁶ M with a detection limit of 1.0×10⁻⁸ M for papaverine was achieved using a modified electrode. researchgate.net
Voltammetric studies have also indicated that the natural photooxidation of papaverine occurs in irreversible steps, yielding stable compounds in solution. researchgate.net, researchgate.net
Applying voltammetric techniques to this compound would allow for the investigation of its specific electrochemical properties, including the oxidation and reduction potentials of the intact molecule and potentially the behavior of the nitrite group within the compound. This could provide insights into its stability and potential transformation pathways under electrochemical conditions. Voltammetry can be used for both qualitative analysis (identifying redox processes) and quantitative determination of electroactive species. Adsorptive stripping voltammetry, which involves preconcentrating the analyte on the electrode surface before the potential scan, can offer enhanced sensitivity for the determination of compounds like papaverine. researchgate.net
Further voltammetric studies specifically on this compound would be necessary to fully characterize its electrochemical behavior and to develop specific voltammetric methods for its quantification.
Mechanistic Investigations of Papaverine Nitrite at the Molecular and Subcellular Levels
Elucidation of Phosphodiesterase Enzyme Inhibition by the Papaverine (B1678415) Moiety
A primary mechanism of action for the papaverine moiety is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.comchemeurope.com These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.combiorxiv.orgresearchgate.net By blocking the action of PDEs, papaverine leads to the accumulation of these cyclic nucleotides, triggering a cascade of downstream signaling events. nih.govresearchgate.net
Differential Effects on Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) Pathways
The papaverine moiety non-selectively inhibits both cAMP and cGMP phosphodiesterases, leading to an elevation in the intracellular levels of both second messengers. nih.govwikipedia.orgnih.gov This increase in cAMP and cGMP activates protein kinase A (PKA) and protein kinase G (PKG), respectively. patsnap.com These kinases then phosphorylate various target proteins, which culminates in effects such as smooth muscle relaxation. patsnap.com
However, the effect can be differential depending on the cellular context. One study on psoriatic epidermis demonstrated that while papaverine at a concentration of 5 x 10⁻⁴ M inhibited the hydrolysis of both cAMP and cGMP by nearly 100%, incubation of epidermal slices with the same concentration resulted in a significant 343% increase in tissue cAMP levels with no simultaneous change in cGMP levels. nih.gov This suggests that in certain tissues, the functional outcome of PDE inhibition by papaverine may be predominantly driven by the cAMP pathway. Furthermore, in striatal neurons, the effects of the PDE10A inhibitor papaverine were shown to be mediated through the potentiation of cAMP/PKA signaling, not cGMP/PKG signaling. researchgate.net
Specificity Towards PDE Isoforms (e.g., PDE10A)
While often described as a non-specific PDE inhibitor, papaverine exhibits a degree of selectivity, with a notable potency for the PDE10A isoform. nih.govwikipedia.org PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in the medium spiny neurons of the brain's striatum. nih.govewha.ac.krnih.gov This specific localization has made it a target for investigating neuropsychiatric and neurodegenerative disorders. biorxiv.orgnih.gov
Research has demonstrated that papaverine is a potent and selective inhibitor of PDE10A. abcam.com Quantitative analysis has determined its IC₅₀ (half-maximal inhibitory concentration) values to be as low as 17 nM and 19 nM for PDE10A, which is significantly lower than for other PDE families, such as PDE3A, where the IC₅₀ is 284 nM. researchgate.netabcam.com This preferential inhibition underscores the importance of the PDE10A pathway in mediating the central nervous system effects of papaverine. nih.gov
Modulation of Cellular Ion Dynamics and Receptor Interactions
Beyond its effects on phosphodiesterases, the papaverine moiety also influences cellular activity by modulating ion channels and interacting with cell surface receptors.
Mechanisms Involving Calcium Channel Regulation
Papaverine exerts significant influence over cellular calcium (Ca²⁺) dynamics, which is crucial for processes like muscle contraction. drugbank.com Its mechanisms are twofold: it obstructs calcium ion channels in the cell membrane and inhibits the release of calcium from intracellular stores. nih.govpatsnap.com This dual action effectively lowers the concentration of intracellular calcium, contributing to its muscle relaxant properties. patsnap.com Studies have indicated that papaverine acts as a calcium channel blocker, and its inhibitory effects on Ca²⁺-evoked contractions can be overcome by increasing the extracellular Ca²⁺ concentration. nih.gov
Analysis of Interactions with Endogenous Nitric Oxide (NO) Pathways and Nitrite (B80452) Homeostasis
The nitrite component of papaverine nitrite is a direct substrate for the generation of nitric oxide (NO), a potent vasodilator. nih.gov This occurs through the enterosalivary pathway, where nitrite is reduced to NO, which then relaxes smooth muscle cells and can lower blood pressure. nih.gov The papaverine moiety itself also interacts with this pathway. The vasodilatory and protective effects of papaverine have been shown to be dependent on the nitric oxide synthase (NOS) system. youtube.comyoutube.commdpi.com The use of a selective blocker of NO synthase can reverse the beneficial effects of papaverine, indicating that papaverine's actions are mediated, at least in part, by the endogenous NO pathway. Therefore, this compound presents a dual-pronged mechanism: the papaverine moiety enhances the effects of the endogenous NO system, while the nitrite moiety provides an exogenous source of NO, potentially leading to a synergistic vasodilatory effect.
Papaverine's Influence on Endothelial Nitric Oxide Synthase (eNOS) Activity and Circulating Nitrite Levels in Preclinical Models
Papaverine is well-documented as a vasodilator, an effect historically attributed to its ability to inhibit phosphodiesterases (PDEs), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in smooth muscle cells. researchgate.netnih.gov The nitric oxide (NO) signaling pathway is a critical regulator of vascular tone, where endothelial nitric oxide synthase (eNOS) plays a pivotal role. physoc.orgnih.gov Upon activation by various stimuli, including shear stress and agonists, eNOS produces NO from L-arginine in endothelial cells. nih.govnih.gov This NO then diffuses to adjacent smooth muscle cells, activating soluble guanylyl cyclase (sGC), which in turn increases cGMP levels and promotes vasorelaxation. abcam.com
While papaverine's primary mechanism is often cited as PDE inhibition, its interaction with the NO pathway is an area of ongoing investigation. The vasodilatory effects of papaverine parallel the outcomes of eNOS activation. A deficiency in bioavailable NO, often resulting from decreased eNOS activity, leads to endothelial dysfunction and vasoconstriction. nih.govelsevierpure.com Therefore, any compound that promotes vasodilation may be investigated for its potential influence on the eNOS pathway.
In preclinical models, the activity of eNOS is a key determinant of vascular health. nih.gov NO produced by eNOS is rapidly oxidized to form metabolites, primarily nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻), which can be measured in circulation as markers of NO production. researchgate.net While direct studies comprehensively detailing papaverine's specific impact on eNOS expression, activation (e.g., phosphorylation at Ser1177), or subsequent changes in circulating nitrite levels are not extensively covered in the available literature, its established role as a vasodilator suggests a potential interplay with this fundamental pathway. researchgate.netnih.govnih.gov The relationship is complex, as papaverine's ability to increase cGMP through PDE inhibition works downstream of NO's primary target, sGC. nih.gov
Investigation into the Contribution of the Nitrite Moiety to NO Production or Signaling
Beyond the canonical L-arginine-eNOS pathway for nitric oxide (NO) generation, an alternative mechanism known as the nitrate-nitrite-NO pathway has been identified. nih.govmdpi.com This pathway allows for the stepwise reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻), and subsequently to bioactive NO, particularly under hypoxic or acidic conditions. nih.gov This non-enzymatic reduction can be facilitated by various proteins, including deoxygenated hemoglobin and myoglobin, which gain nitrite reductase activity in low-oxygen environments. nih.gov
The "nitrite" component of this compound introduces the possibility of direct contribution to this alternative NO signaling cascade. The nitrite anion (NO₂⁻) itself is no longer considered merely an inert oxidation product of NO but rather a stable reservoir that can be converted back to NO. nih.govnih.gov This conversion is physiologically significant, as it can sustain NO bioavailability when eNOS function is compromised, such as during ischemia-reperfusion events. jci.org
Effects on Cellular Respiration and Mitochondrial Function
Significant research has identified papaverine as a potent modulator of mitochondrial function, specifically targeting the electron transport chain (ETC). pnas.orgnih.gov Studies have demonstrated that papaverine acts as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.govnih.govpnas.org This inhibition disrupts the normal flow of electrons through the ETC, leading to a decrease in oxidative phosphorylation and a subsequent reduction in cellular oxygen consumption. nih.govnih.gov
The inhibition of complex I by papaverine has been observed across a variety of cancer and normal cell lines, indicating a universal mechanism of action at the mitochondrial level. nih.gov This metabolic effect is significant enough to transiently reduce tumor hypoxia by lowering the oxygen demand of cancer cells, which has been explored as a strategy to enhance the efficacy of radiation therapy. pnas.orgnih.gov The reduction in mitochondrial respiration is a direct consequence of the drug's "off-target effect" on complex I, independent of its well-known activity as a phosphodiesterase inhibitor. nih.gov In vitro studies have confirmed that papaverine inhibits NADH-linked mitochondrial respiration. nih.gov This disruption of cellular respiration can have profound implications for cellular energy status and redox balance. nih.gov
| Parameter | Effect | Mechanism | Model System | Reference |
|---|---|---|---|---|
| Mitochondrial Respiration (Oxygen Consumption Rate) | Inhibition/Decrease | Inhibition of Electron Transport Chain Complex I | Cancer and normal cell lines | pnas.orgnih.gov |
| Complex I Activity | Inhibition | Direct inhibition of NADH-linked respiration | Isolated mitochondria | nih.gov |
| Tumor Oxygenation | Transient Increase | Reduced oxygen demand by tumor cells due to inhibited respiration | In vivo tumor models | nih.govnih.gov |
Exploration of this compound's Role in Modulating Oxidative Stress and Antioxidant Enzyme Systems in Cellular Models
The modulation of oxidative stress is a complex process involving the balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. This compound may influence this balance through the distinct actions of both its papaverine and nitrite components.
Papaverine itself has been shown to induce the production of hydrogen peroxide (H₂O₂), a key ROS, in several human cancer cell lines, including MDA-MB-231, A549, and DU145. nih.gov This increase in H₂O₂ suggests that papaverine can act as a pro-oxidant, contributing to cellular oxidative stress. nih.gov Conversely, some literature also describes papaverine as possessing anti-inflammatory and antioxidant properties, suggesting a context-dependent or dual role in redox modulation. researchgate.net
| Component | Parameter | Effect | Model System | Reference |
|---|---|---|---|---|
| Papaverine | Hydrogen Peroxide (H₂O₂) Production | Increase | MDA-MB-231, A549, DU145 cancer cell lines | nih.gov |
| Nitrite | Oxidative Stress | Induction | Rat brain subcellular fractions | researchgate.netnih.gov |
| Nitrite | Antioxidant Consumption (Vitamin C) | Oxidation/Depletion | Synaptosomes and mitochondria | nih.gov |
| Peroxynitrite (from Nitrite + Superoxide) | Antioxidant Consumption (Vitamin C & E) | Oxidation/Depletion | Synaptosomes and mitochondria | nih.gov |
Based on a comprehensive review of scientific literature, there are no preclinical pharmacological studies available for the specific chemical compound “this compound.” The existing body of research focuses extensively on papaverine, typically as papaverine hydrochloride, and on inorganic nitrite (such as sodium nitrite) as separate entities.
Therefore, it is not possible to provide an article on "this compound" that adheres to the requested outline, as no data exists for this specific compound in the areas of smooth muscle function, cellular proliferation, or its application in animal models of vasospasm and neurodevelopmental disorders.
Information is available for the individual components:
Papaverine: Has been studied for its effects on smooth muscle relaxation, vasodilation, cellular proliferation in cancer lines, and in animal models of vasospasm and neurodevelopmental disorders.
Inorganic Nitrite: Has been investigated for its role as a source of nitric oxide and its vasodilatory properties in isolated vascular tissues.
However, without studies on the combined compound "this compound," any attempt to synthesize the findings of the individual components would be speculative and scientifically inaccurate.
Preclinical Pharmacological Studies and Model Systems Utilizing Papaverine Nitrite
Application in Animal Models of Physiological and Pathophysiological States
Studies in Experimental Models of Inflammatory Conditions (e.g., Ulcerative Colitis)
While direct preclinical studies focusing specifically on the compound "papaverine nitrite" in experimental models of ulcerative colitis are not extensively documented in the reviewed literature, the therapeutic potential can be inferred from the individual actions of its components: papaverine (B1678415) and nitrite (B80452).
Papaverine has demonstrated significant anti-inflammatory effects in various experimental models. nih.govnih.govresearchgate.net In a mouse model of chronic inflammatory pain, papaverine was shown to suppress mechanical allodynia in the later stages of inflammation. nih.gov Furthermore, in neuroinflammation models, papaverine inhibited the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov It also increased the production of the anti-inflammatory cytokine IL-10. nih.gov These effects are attributed to its ability to modulate various inflammatory signals. nih.govresearchgate.net In a rat model of sepsis-induced acute lung injury, papaverine was found to have ameliorating effects, significantly reversing the increase in pro-inflammatory markers like TNF-α, IL-6, and C-reactive protein (CRP). researchgate.net
Dietary nitrite supplementation has been shown to have both preventive and therapeutic effects in experimental models of inflammatory bowel disease, including dextran sulfate sodium (DSS)-induced colitis in mice. nih.govnih.gov Studies have demonstrated that oral nitrite can alleviate the severity of colitis, as indicated by a lower disease activity index and histological scores. nih.gov The protective mechanism is thought to be NO-dependent, leading to an improvement in the integrity of the colonic mucosa. nih.gov Nitrite administration has been associated with a reduction in the colonic expression of inducible nitric oxide synthase (iNOS) and less epithelial cell damage. nih.govnih.gov It has also been shown to prevent the DSS-induced decrease in colonic mucus thickness and increase the abundance of goblet cells. nih.gov
The combined properties of papaverine's anti-inflammatory action and nitrite's mucosal protective and anti-inflammatory effects in the colon suggest a potential therapeutic role for this compound in inflammatory conditions like ulcerative colitis.
Comparative Preclinical Pharmacological Analyses of this compound with Other Vasoactive Agents
Preclinical studies have compared the pharmacological effects of papaverine with other vasoactive agents, providing insights into its relative potency and efficacy as a vasodilator. These comparisons are crucial for understanding its potential therapeutic applications.
In a study on isolated rat aorta, the vasodilatory effects of papaverine were compared with nitroglycerin and verapamil. dergisi.org Nitroglycerin was found to be the most potent agent, inducing vasodilation at much lower concentrations than papaverine or verapamil. dergisi.org However, papaverine demonstrated the highest efficacy, meaning it produced the greatest maximal relaxation of the aortic tissue. dergisi.org The study also indicated that the vasodilatory responses of these drugs were independent of the vascular endothelium. dergisi.org
Another area of comparison has been in the context of preventing vasospasm in arterial grafts used for coronary artery bypass grafting (CABG). One study compared papaverine with milrinone, another phosphodiesterase inhibitor, on human radial artery segments. researchgate.net Papaverine induced significantly greater vasorelaxation compared to milrinone and was more effective at inhibiting the contractile response of the artery rings to potassium chloride. researchgate.net Furthermore, papaverine was superior in preserving the integrity of the endothelial lining of the radial artery. researchgate.net
A comparison with diltiazem and nitroprusside on internal thoracic artery segments revealed that diltiazem had the most deleterious effects in terms of inducing apoptosis (programmed cell death) in the graft tissue. scielo.br Nitroprusside was found to have the least apoptotic activity, followed by papaverine. scielo.br In a clinical setting, a study comparing peri-radial injection of papaverine versus nitroglycerin prior to cannulation found that papaverine produced a significantly greater increase in radial artery diameter. ekb.eg
The following interactive data tables summarize the findings from these comparative studies:
Table 1: Comparative Vasodilatory Effects on Isolated Rat Aorta dergisi.org
| Vasoactive Agent | Potency (log(EC50)) | Efficacy (Maximal Vasodilation) |
| Nitroglycerin | Most Potent | 110.8 ± 1.4% |
| Verapamil | Intermediate | 99 ± 4.1% |
| Papaverine | Least Potent | 140.5 ± 6.7% |
Table 2: Comparison of Papaverine and Milrinone on Human Radial Artery researchgate.net
| Parameter | Papaverine | Milrinone |
| Vasorelaxation | 90.47% ± 10.16% | 78.98% ± 19.56% |
| Inhibition of KCl Contraction | 6.0 ± 8.0 mN | 26.7 ± 21.5 mN |
| Endothelial Preservation | 75.3% ± 12.9% | 51.8% ± 18.0% |
Table 3: Apoptotic Effects on Internal Thoracic Artery Grafts scielo.br
| Vasoactive Agent | Mean Apoptotic Cells |
| Saline (Control) | 4.25 ± 1.4 |
| Nitroprusside | 9.48 ± 2.09 |
| Papaverine | 10.75 ± 2.37 |
| Diltiazem | 13.31 ± 2.8 |
Theoretical Considerations and Advanced Research Trajectories for Papaverine Nitrite
Computational Modeling and In Silico Analysis of Papaverine (B1678415) Nitrite's Molecular Interactions
Computational modeling and in silico analysis offer powerful tools to investigate the molecular behavior of papaverine nitrite (B80452). These methods can provide insights into its structural properties, electronic distribution, and potential interactions with biological targets at an atomic level. Studies could focus on:
Conformational Analysis: Determining the preferred three-dimensional conformations of the papaverine cation and the nitrite anion in isolation and in the presence of solvent molecules. This can help understand the flexibility and potential binding modes of the compound.
Molecular Docking Studies: Predicting how papaverine nitrite might interact with potential protein targets, such as phosphodiesterases or calcium channels, which are known to be influenced by papaverine nih.gov. While papaverine itself is a phosphodiesterase inhibitor, the presence of the nitrite ion could theoretically influence binding affinity or introduce novel interactions.
Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound in various environments, such as aqueous solutions or lipid bilayers. This can provide information on its diffusion, membrane permeability, and interactions with surrounding molecules over time.
Quantum Mechanical Calculations: Investigating the electronic structure of the nitrite anion and its potential to act as a nitric oxide (NO) donor under specific physiological conditions. The nitrite anion (NO2-) is known to be involved in NO generation pathways in biological systems pnas.org. Computational chemistry can model the feasibility and mechanisms of such a conversion from this compound.
Predicting Physicochemical Properties: Using in silico methods to predict properties relevant to drug development, such as solubility, lipophilicity, and pKa values, which can be influenced by the salt form.
While specific computational studies on this compound were not extensively found in the search results, the application of these techniques to papaverine and other nitrite compounds is established dntb.gov.uathieme-connect.com. Applying these methodologies directly to this compound would be a logical step in understanding its fundamental properties and predicting its biological behavior.
Rational Design of this compound Derivatives for Targeted Pharmacological Research
The rational design of derivatives aims to modify the structure of this compound to enhance desired pharmacological activities, improve pharmacokinetic properties, or reduce potential off-target effects. This process involves using insights gained from computational modeling and experimental data. Research in this area could explore:
Modifications to the Papaverine Moiety: Altering the methoxy (B1213986) groups or the benzyl (B1604629) group on the papaverine structure to modulate its interaction with phosphodiesterases or other targets. Studies on papaverine derivatives have shown altered activity, including potential as radiosensitizers aacrjournals.orgpnas.orgnih.gov.
Modifications Related to the Nitrite Moiety: Investigating how the linkage or presentation of the nitrite group affects its potential NO-donating properties or interaction with biological systems. This could involve designing prodrugs where the nitrite is released under specific conditions.
Hybrid Molecules: Creating hybrid compounds that combine the structural features of papaverine with other molecules known to influence vascular tone or smooth muscle function.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound derivatives and evaluating their pharmacological activities in preclinical models to establish relationships between structural modifications and biological effects. This systematic approach is crucial for identifying promising candidates for further development.
Research into papaverine derivatives has demonstrated the potential for modified structures to exhibit distinct pharmacological profiles, such as enhanced radiosensitization by inhibiting mitochondrial complex I, separate from PDE10A inhibition pnas.org. Applying rational design principles to this compound could lead to compounds with tailored properties for specific research applications.
Development of Advanced Drug Delivery Systems for Controlled Experimental Release in Preclinical Studies
Controlled delivery of this compound in preclinical studies is essential for accurately evaluating its pharmacological effects and understanding its pharmacokinetics. Advanced drug delivery systems can offer improved targeting, sustained release, and reduced variability compared to conventional administration methods. Research could focus on:
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) to control its release rate, improve its solubility, and potentially target specific tissues or cells.
Microsphere Delivery Systems: Developing microspheres for sustained release of this compound, which could be beneficial for studies requiring prolonged exposure to the compound.
Transdermal Delivery Systems: Investigating the feasibility of transdermal patches or gels for localized delivery of this compound, particularly for research related to smooth muscle relaxation in specific areas auajournals.org.
Implantable Devices: Designing implantable devices that can deliver this compound at a controlled rate over an extended period for chronic preclinical studies.
Targeted Delivery Approaches: Exploring strategies to target this compound delivery to specific cell types or tissues involved in the biological process under investigation, potentially using ligands or antibodies conjugated to delivery vehicles.
While the provided search results mention topical papaverine delivery for erectile dysfunction auajournals.org and intranasal delivery of papaverine for brain targeting nih.gov, research specifically on advanced delivery systems for this compound in preclinical settings would be a valuable area of investigation to optimize its experimental application.
Investigation of Potential Synergistic or Antagonistic Interactions with Other Nitrite Compounds in Research Settings (e.g., Amyl Nitrite)
Investigating the interactions between this compound and other nitrite compounds, such as amyl nitrite, in research settings is crucial for understanding potential combined effects and avoiding confounding factors in experimental design. Both papaverine and nitrite compounds can influence smooth muscle tone and vascular function, albeit through potentially different mechanisms nih.govpnas.orgwikipedia.org. Research could explore:
Combined Effects on Smooth Muscle Relaxation: Studying the synergistic or antagonistic effects of this compound in combination with other nitrites on various smooth muscle tissues in vitro and in vivo preclinical models.
Influence on Nitric Oxide Pathways: Investigating how the combination of this compound and other nitrites affects the generation and signaling of nitric oxide. Papaverine is known to inhibit phosphodiesterases, which can influence cyclic nucleotide levels, while nitrites can contribute to NO production nih.govpnas.org.
Hemodynamic Effects: Evaluating the combined effects of this compound and other nitrites on blood pressure and blood flow in preclinical models. Both compound classes can have vasodilatory effects nih.govwikipedia.org.
Mechanistic Studies: Elucidating the underlying molecular mechanisms responsible for any observed synergistic or antagonistic interactions, potentially involving different signaling pathways or enzyme targets.
Existing literature indicates that papaverine can interact with amyl nitrite, potentially increasing the risk or severity of adverse effects, suggesting a complex interplay between these compounds drugbank.comdrugbank.com. Further research is needed to fully characterize these interactions in controlled research settings.
Elucidating the Role of Counter-Ions in the Pharmacological Profile of Papaverine Salts in Preclinical Studies
The counter-ion in a salt form of a drug can significantly influence its physicochemical properties, such as solubility, dissolution rate, and stability, which in turn can affect its absorption, distribution, metabolism, and excretion, and ultimately its pharmacological profile researchgate.net. Research focusing on the role of the nitrite counter-ion in this compound compared to other papaverine salts (e.g., papaverine hydrochloride) in preclinical studies is important. This could involve:
Solubility and Dissolution Studies: Comparing the solubility and dissolution rates of this compound with other papaverine salts in various biological media relevant to preclinical studies. Studies have shown differences in solubility and dissolution rates between papaverine free base and hydrochloride salt, influenced by pH and the common ion effect researchgate.net.
Membrane Permeability Studies: Investigating how the nitrite counter-ion affects the permeability of papaverine across biological membranes.
Pharmacokinetic Studies: Comparing the absorption, distribution, metabolism, and excretion of papaverine administered as the nitrite salt versus other salts in preclinical animal models.
Pharmacodynamic Studies: Evaluating whether the counter-ion influences the magnitude or duration of the pharmacological effects of papaverine in preclinical models, potentially due to differences in bioavailability or cellular uptake.
Solid-State Properties: Characterizing the solid-state properties of this compound, such as crystallinity and polymorphism, as these can impact solubility and stability. Research on papaverine salts with organic acids has shown differences in dissolution rates and apparent solubility based on their amorphous or crystalline nature and the counterion nih.gov.
Understanding the specific influence of the nitrite counter-ion is crucial for interpreting preclinical data obtained with this compound and for determining its suitability for specific research applications compared to other papaverine salts.
Q & A
Q. How can advanced imaging techniques elucidate this compound’s tissue distribution in real-time?
- Methodological Answer : Utilize MALDI-TOF imaging mass spectrometry on cryosectioned tissues to map spatial distribution. Combine with radiolabeled [¹⁴C]-Papaverine nitrite for quantitative whole-body autoradiography (QWBA). Validate findings using PET imaging with ¹⁸F-labeled analogs. Image analysis software (e.g., AMIDE) quantifies regional uptake kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
